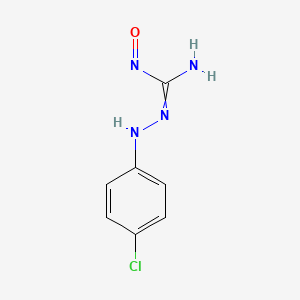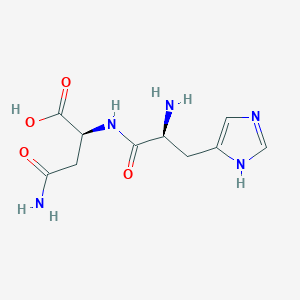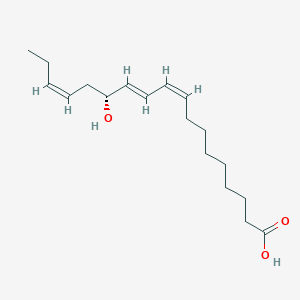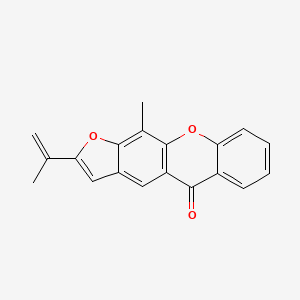
2-(4-Chloroanilino)-1-oxoguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloroanilino)-1-oxoguanidine is an organic compound that features a chloroaniline group attached to an oxoguanidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloroanilino)-1-oxoguanidine typically involves the reaction of 4-chloroaniline with a guanidine derivative under controlled conditions. One common method includes the use of a palladium-catalyzed amination reaction, where 4-chloroaniline reacts with a guanidine derivative in the presence of a palladium catalyst . The reaction is usually carried out at elevated temperatures and may require the use of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process typically includes steps such as the preparation of intermediates, purification, and final product isolation. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloroanilino)-1-oxoguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound .
Applications De Recherche Scientifique
2-(4-Chloroanilino)-1-oxoguanidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of dyes, pharmaceuticals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(4-Chloroanilino)-1-oxoguanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroaniline: A related compound with similar structural features but different functional groups.
2-Chloro-4-nitroaniline: Another similar compound with a nitro group instead of an oxoguanidine moiety.
Uniqueness
2-(4-Chloroanilino)-1-oxoguanidine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
134861-37-3 |
|---|---|
Formule moléculaire |
C7H7ClN4O |
Poids moléculaire |
198.61 g/mol |
Nom IUPAC |
2-(4-chloroanilino)-1-oxoguanidine |
InChI |
InChI=1S/C7H7ClN4O/c8-5-1-3-6(4-2-5)10-11-7(9)12-13/h1-4,10H,(H2,9,11) |
Clé InChI |
AKJFWFTYSADWFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NN=C(N)N=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)
![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)


![2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283671.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)




![Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate](/img/structure/B14283690.png)


![Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14283715.png)
